9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-
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Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- is an organoborane compound. This compound is a derivative of 9-Borabicyclo[3.3.1]nonane (9-BBN), which is widely used in organic chemistry as a hydroboration reagent. The compound is known for its high regioselectivity and stereoselectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- typically involves the hydroboration of 1-octyne with 9-Borabicyclo[3.3.1]nonane. The reaction is usually carried out in an ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high purity of the final product. The compound is often available commercially as a solution in THF or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- undergoes various types of chemical reactions, including:
Hydroboration: The compound is used in hydroboration reactions to add boron across carbon-carbon multiple bonds.
Oxidation: It can be oxidized to form alcohols or other oxygen-containing compounds.
Reduction: The compound can act as a reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Common Reagents and Conditions
Hydroboration: Typically carried out in THF at 0°C to room temperature.
Oxidation: Commonly performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH).
Reduction: Often involves the use of stoichiometric amounts of the compound without the need for additional catalysts.
Major Products Formed
Alcohols: Formed from the oxidation of the hydroboration product.
Amines: Resulting from the reduction of amides.
Alkanes: Produced from the reduction of alkenes.
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a hydroboration reagent in the synthesis of various organic compounds, including alcohols, amines, and alkanes.
Biology: Employed in the synthesis of biologically active molecules and as a reducing agent in biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- involves the formation of a boron-carbon bond through hydroboration. The compound acts as a Lewis acid, facilitating the addition of boron to carbon-carbon multiple bonds. This process is highly regioselective and stereoselective, leading to the formation of specific isomers. The compound can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): The parent compound, widely used in hydroboration reactions.
Catecholborane: Another hydroboration reagent with different selectivity and reactivity.
Disiamylborane: Known for its use in the selective hydroboration of alkenes and alkynes
Uniqueness
9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- is unique due to its high regioselectivity and stereoselectivity in hydroboration reactions. Its ability to form stable boron-carbon bonds and undergo further oxidation or reduction makes it a versatile reagent in organic synthesis. The compound’s specific reactivity profile distinguishes it from other hydroboration reagents, making it valuable in both academic and industrial research .
Properties
CAS No. |
63220-88-2 |
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Molecular Formula |
C16H27B |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
9-oct-1-ynyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h15-16H,2-6,8-13H2,1H3 |
InChI Key |
CDWIGTHVHDHIRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C#CCCCCCC |
Origin of Product |
United States |
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